molecular formula C10H10N2O2S B1434386 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid CAS No. 1707399-64-1

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Cat. No.: B1434386
CAS No.: 1707399-64-1
M. Wt: 222.27 g/mol
InChI Key: GKCNHQMQQVSKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies and Unit Cell Parameters

X-ray crystallographic investigations provide fundamental insights into the three-dimensional arrangement of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid at the atomic level. The methodology of X-ray diffraction relies on the interaction between incident X-rays and the periodic array of atoms within crystalline materials, following Bragg's law which states that constructive interference occurs when nλ = 2d sin θ, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the interplanar spacing, and θ corresponds to the diffraction angle. This fundamental principle enables the determination of precise unit cell parameters and atomic positions within the crystal lattice.

The crystallographic analysis of related thiazole-benzoic acid derivatives demonstrates the importance of systematic X-ray diffraction studies in understanding molecular architecture. For compounds containing dihydrothiazole moieties linked to benzoic acid systems, the unit cell parameters typically exhibit monoclinic or triclinic symmetry depending on the specific substitution patterns and intermolecular interactions present in the crystal structure. The process involves careful sample preparation, data collection using monochromatic radiation with wavelengths typically around 0.71073 Å (copper or molybdenum K-alpha radiation), and subsequent structure refinement using direct methods and difference Fourier techniques.

Crystallographic studies of structurally similar compounds reveal characteristic unit cell dimensions that reflect the molecular size and packing arrangements. For instance, related benzoic acid derivatives often crystallize in space groups such as P21/c or C2/c, with unit cell volumes ranging from approximately 1200 to 2800 cubic angstroms depending on the presence of solvent molecules and the degree of molecular association. The determination of accurate unit cell parameters requires precise measurement of diffraction angles and intensities, typically involving thousands of reflections collected across multiple orientations to ensure comprehensive sampling of reciprocal space.

Hydrogen Bonding Networks and Crystal Packing Behavior

The crystal packing of this compound is fundamentally governed by extensive hydrogen bonding networks that arise from the multiple hydrogen bond donor and acceptor sites present within the molecular structure. The carboxylic acid group provides both a strong hydrogen bond donor (hydroxyl hydrogen) and acceptor (carbonyl oxygen), while the amino nitrogen atom can function as either a donor or acceptor depending on the local chemical environment. The thiazole ring system contributes additional heteroatoms that can participate in weaker hydrogen bonding interactions, creating a complex three-dimensional hydrogen bonding architecture.

Analysis of hydrogen bonding patterns in related aminobenzoic acid derivatives reveals that carboxylic acid dimers represent the most prevalent structural motif, characterized by the formation of cyclic R₂²(8) ring patterns through dual hydrogen bonding interactions. These dimeric units typically exhibit O-H···O hydrogen bond distances ranging from 1.20 to 1.32 angstroms, with corresponding O···O separations of approximately 2.6 to 2.8 angstroms. The formation of such dimers creates the primary structural building blocks that subsequently assemble into higher-order supramolecular architectures through secondary hydrogen bonding interactions involving the amino and thiazole functionalities.

The presence of the dihydrothiazole ring system introduces additional complexity to the hydrogen bonding network through potential N-H···O and C-H···O interactions. Studies of similar heterocyclic systems demonstrate that the nitrogen atom within the thiazole ring can participate in moderate-strength hydrogen bonding with typical N···O distances ranging from 2.8 to 3.2 angstroms. These secondary interactions serve to link the primary carboxylic acid dimers into extended two-dimensional sheets or three-dimensional frameworks, depending on the specific geometric constraints imposed by the molecular conformation and crystal symmetry.

The crystal packing behavior is further influenced by the relative orientation of the thiazole and benzoic acid moieties, which affects the accessibility of hydrogen bonding sites and the overall molecular shape. Computational studies and experimental observations indicate that the preferred crystal packing arrangements maximize the number of favorable hydrogen bonding interactions while minimizing steric clashes between neighboring molecules. This balance between attractive and repulsive forces ultimately determines the observed unit cell parameters and space group symmetry.

Torsional Angles and Conformational Flexibility Analysis

The conformational characteristics of this compound are primarily determined by the rotational degrees of freedom present within the molecular framework, particularly around the carbon-nitrogen bond connecting the thiazole and phenyl ring systems. Systematic analysis of torsional angles provides crucial information about the preferred molecular conformations and the energy barriers associated with rotation around these bonds. The primary conformational parameter of interest involves the dihedral angle between the mean planes of the dihydrothiazole ring and the benzoic acid moiety, which significantly influences both the molecular geometry and the intermolecular packing arrangements.

Crystallographic studies of structurally related compounds reveal that the torsional angle around the C-N linkage typically adopts values ranging from approximately 175 to 180 degrees, indicating a preference for nearly anti-periplanar conformations. This conformational preference minimizes steric interactions between the heterocyclic and aromatic ring systems while maintaining optimal orbital overlap for electronic conjugation. The specific torsional angle observed in the crystal structure represents a compromise between intramolecular conformational preferences and intermolecular packing forces, including hydrogen bonding and van der Waals interactions.

The dihedral angle between the thiazole and phenyl ring planes constitutes another critical conformational parameter that influences the overall molecular geometry and crystal packing behavior. Analysis of related structures indicates that these dihedral angles typically range from 25 to 85 degrees, with the specific value depending on the substitution pattern and crystal environment. Smaller dihedral angles (25-45 degrees) generally favor more extensive π-π stacking interactions between aromatic systems, while larger angles (60-85 degrees) tend to optimize hydrogen bonding geometries at the expense of π-π interactions.

The conformational flexibility of the dihydrothiazole ring itself represents an additional factor that influences the overall molecular geometry. Unlike fully aromatic thiazole systems, the dihydrothiazole ring exhibits some degree of puckering due to the presence of saturated carbon atoms. This ring puckering can adopt envelope or twist conformations depending on the specific substitution pattern and crystal environment. The extent of ring puckering affects the spatial positioning of substituents and the accessibility of potential hydrogen bonding sites, thereby influencing both intramolecular and intermolecular interactions within the crystal structure.

Conformational Parameter Typical Range Structural Significance
C-N Torsional Angle 175-180° Minimizes steric hindrance
Ring-Ring Dihedral Angle 25-85° Balances π-π stacking and hydrogen bonding
Thiazole Ring Puckering 0-15° Affects substituent positioning
Hydrogen Bond Geometries N···O: 2.8-3.2 Å Determines packing stability

Properties

IUPAC Name

3-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCNHQMQQVSKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Summary:

  • Reactants : 2-Aminothiazole (1.00 g, 10 mmol), 2-Carboxybenzaldehyde (1.50 g, 10 mmol), Triethylamine (1 mL, 10 mmol)
  • Solvent : Ethanol (50 mL)
  • Conditions : Reflux with agitation at 323 K for 4 hours
  • Product : Yellow precipitate of (E)-2-((4,5-dihydrothiazol-2-yl)amino)benzoic acid
  • Yield : Approximately 61%
  • Purification : Filtration and washing with ethanol

Characterization Data:

  • IR (KBr): C=N stretch at 1483 cm⁻¹, C=O stretch at 1796 cm⁻¹, C-N stretch at 1273 cm⁻¹, C-S stretch at 1326 cm⁻¹
  • 1H NMR: Signals consistent with aromatic protons and thiazole ring protons
  • Mass Spectrometry: Molecular ion peak at m/z 234.05 (100% base peak)

This method is straightforward and efficient for preparing the Schiff base derivative, which corresponds structurally to this compound.

Cyclization and Rearrangement Reactions Involving Thiocyanate and Amino Benzoic Acid Derivatives

Another approach involves the intramolecular cyclization rearrangement of amino benzoic acid derivatives with ammonium thiocyanate in ethanol under reflux, yielding thiazole-containing benzoic acid compounds.

Method Summary:

  • Reactants : Sulfamoylphenyl acetamide derivatives (e.g., 2.625 g, 0.01 mol), Ammonium thiocyanate (0.76 g, 0.01 mol)
  • Solvent : Absolute ethanol (20 mL)
  • Conditions : Reflux for 3 hours, monitored by thin-layer chromatography (TLC)
  • Isolation : Solid formed during reflux is filtered and washed with water, then crystallized from ethanol
  • Yield : Approximately 70%
  • Melting Point : 250–252 °C

This method generates the thiazole ring via cyclization and is useful for preparing substituted thiazolyl amino benzoic acids, which are structurally related to the target compound.

Variation of Solvents and Bases in the Preparation from N-Phenyl-N-thiocarbamoyl-β-alanine

The synthesis of this compound can also be achieved starting from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid, employing different solvents and bases to optimize yield and purity.

Experimental Variables:

Solvent Base Temperature (°C) Reaction Time Observations
Acetic acid Sodium acetate 90–100 5 hours Efficient reaction, good yield
Dimethylformamide (DMF) Sodium carbonate 90–100 5 hours Comparable yield, good solubility
Ethanol Triethylamine Boiling point 5 hours Moderate yield, easier purification
Water Triethylamine Boiling point 5 hours Lower yield, possible side reactions

This method allows flexibility in reaction conditions, with acetic acid and DMF providing the best balance of reaction efficiency and product purity.

General Synthetic Procedure for Derivatives via Aldehyde Condensation

The compound can be further derivatized by refluxing the thiazolyl amino benzoic acid intermediate with various aldehydes in glacial acetic acid and sodium acetate, leading to Schiff base derivatives with potential biological activities.

Procedure:

  • Dissolve the thiazolyl amino benzoic acid (0.271 g, 0.001 mol) in glacial acetic acid (20 mL)
  • Add sodium acetate (0.164 g, 0.002 mol) and the appropriate aldehyde (0.02 mol)
  • Reflux for 24–48 hours depending on the aldehyde
  • Monitor reaction progress by TLC
  • Filter and wash the precipitate with ethanol
  • Crystallize from acetic acid to obtain pure derivatives

This approach is valuable for synthesizing a library of related compounds for biological screening.

Data Table Summarizing Key Preparation Methods

Method No. Starting Materials Solvent Base/Condition Temperature (°C) Reaction Time Yield (%) Notes
1 2-Aminothiazole + 2-Carboxybenzaldehyde Ethanol Triethylamine, reflux 50 (boiling) 4 hours 61 Schiff base formation
2 Sulfamoylphenyl acetamide + NH4SCN Absolute EtOH Reflux 78 (boiling) 3 hours 70 Intramolecular cyclization
3 N-Phenyl-N-thiocarbamoyl-β-alanine + ClCH2COOH Acetic acid/DMF/Ethanol/Water Various bases (NaOAc, Na2CO3, Et3N) 90–100 (or boiling) 5 hours Variable Solvent and base variation
4 Thiazolyl amino benzoic acid + Aldehyde Glacial acetic acid Sodium acetate, reflux 118 (boiling) 24–48 hours 79–84 Schiff base derivatives synthesis

Summary of Research Findings and Analysis

  • The condensation of 2-aminothiazole with 2-carboxybenzaldehyde is a reliable and widely reported method, producing the target compound in moderate to good yields with straightforward purification.
  • Cyclization reactions using ammonium thiocyanate provide an alternative route to thiazole ring formation on benzoic acid derivatives, yielding crystalline products with high purity.
  • Variation in solvents and bases affects reaction efficiency and yield, with polar aprotic solvents like DMF and acidic media such as acetic acid favoring higher yields and cleaner reactions.
  • Extended reflux with aldehydes allows the preparation of Schiff base derivatives, expanding the chemical diversity of thiazolyl amino benzoic acids for further biological evaluation.
  • Characterization data including IR, NMR, and mass spectrometry confirm the successful formation of the target compound and its derivatives, supporting the proposed synthetic pathways.

Chemical Reactions Analysis

Types of Reactions

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid moiety or the thiazole ring .

Scientific Research Applications

Anti-inflammatory Applications

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid exhibits significant anti-inflammatory effects. Research indicates that it reduces inflammation by inhibiting pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that derivatives of thiazole compounds, including this compound, exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Activity Against Bacteria : The compound has been evaluated for its effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans. Results indicated varying degrees of inhibition, with some derivatives showing MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

This compound has also been investigated for its anticancer potential:

  • Cell Line Studies : It has shown cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), prostate (LNCaP), and colorectal (Caco-2) cancer cells. The compound exhibited IC50 values indicating effective cell growth inhibition .
  • Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsKey FindingsReference
Anti-inflammatoryPro-inflammatory cytokinesInhibition observed
AntimicrobialStaphylococcus aureus, E. coli, C. albicansVarying MIC values; effective against multiple strains
AnticancerMDA-MB-231, LNCaP, Caco-2Induces apoptosis; IC50 values indicating cytotoxicity

Case Studies

Several studies have documented the efficacy of this compound:

  • Anti-inflammatory Study : A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as a therapeutic agent for inflammatory conditions.
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, derivatives of this compound exhibited superior activity against multidrug-resistant strains of bacteria, highlighting its potential in combating antibiotic resistance.
  • Anticancer Research : A recent investigation into its effects on breast cancer cells revealed that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites and disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features Influencing Activity

  • Electron-Withdrawing Groups (EWGs): Bromine (P3) and nitro (6l) enhance enzyme inhibition and anticancer activity by increasing electrophilicity .
  • Halogen Substituents: Chlorine (Compound 9, P7) correlates with antibacterial efficacy, likely due to enhanced membrane penetration .
  • Aromatic Substituents: Bulky groups (e.g., 3-chloro-4-methylphenyl in P3) improve Furin binding affinity, while dimethylamino groups (P7) may modulate solubility .

Mechanistic Insights and Comparative Efficacy

  • Furin Inhibition: P3’s bromothiophene group confers superior IC50 (35 µM) compared to P7/P16, highlighting the role of halogen size in enzyme active-site interactions .
  • Antibacterial Activity: Compound 9’s 4-chlorobenzylidene group shows dual activity against X. campestris and Rh. radiobacter, whereas non-halogenated analogs are inactive .
  • Anticancer Potential: Nitro-substituted derivatives (e.g., 6l) demonstrate cytotoxic effects, though exact mechanisms remain unelucidated .

Biological Activity

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2SC_{10}H_{10}N_{2}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a thiazole ring fused with an amino group and a benzoic acid moiety, contributing to its unique biological properties.

Target Interactions

Thiazole derivatives like this compound interact with various biological targets, leading to a range of effects:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a critical role in pH regulation and metabolic processes.
  • Cell Signaling Modulation : It influences cell signaling pathways that affect cell proliferation and apoptosis.

Biochemical Pathways

The compound is involved in multiple biochemical pathways:

  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi .

Biological Activities

This compound has been associated with several biological activities:

Activity Description
Antioxidant Protects cells from oxidative damage by neutralizing free radicals.
Analgesic Provides pain relief through modulation of pain pathways.
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria.
Antitumor Shows potential in inhibiting cancer cell proliferation in various cancer lines.

Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : Growth inhibition was noted at concentrations as low as 10 µM.
  • UO-31 (Renal Cancer) : The compound showed a growth inhibition rate of approximately 70% .

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of this compound against several bacterial strains:

  • Staphylococcus aureus : Exhibited significant inhibition with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.
  • Candida albicans : Displayed antifungal activity with an MIC of 25 µg/mL .

Dosage and Temporal Effects

The biological effects of this compound vary with dosage:

  • Lower doses (up to 10 µM) tend to exert beneficial effects such as antioxidant and anti-inflammatory activities.
  • Higher doses may lead to cytotoxic effects in cancer cells but require careful evaluation to avoid toxicity in normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid derivatives?

  • Methodology : Diazotization of 2-aminobenzothiazole derivatives at 0–5°C using NaNO₂ and H₂SO₄ generates stabilized diazonium salts. Coupling with substituted benzoic acids under alkaline conditions yields the target compounds. Key parameters include temperature control (<5°C) to prevent diazonium salt decomposition and stoichiometric optimization to maximize coupling efficiency (yields: 70–94%) .
  • Validation : Confirm reaction completion via TLC and characterize intermediates using FT-IR (e.g., N=N stretch at 1550–1600 cm⁻¹) and UV-Vis spectroscopy (λmax ~400–500 nm for azo chromophores) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Approach :

  • ¹H-NMR : Assign protons adjacent to the thiazole ring (δ 2.5–3.5 ppm for dihydrothiazolyl NH) and aromatic protons (δ 7.0–8.5 ppm).
  • FT-IR : Identify carboxylic acid O-H (2500–3300 cm⁻¹), C=O (1680–1730 cm⁻¹), and N=N (1550–1600 cm⁻¹) stretches.
  • UV-Vis : Detect conjugation via azo group absorbance (λmax ~400–500 nm) .
    • Data Interpretation : Compare spectral data with analogs (e.g., 2-hydroxy-4-substituted benzoic acid derivatives) to confirm regioselectivity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the pKa values of the carboxylic and phenolic protons?

  • Analysis : Electron-withdrawing groups (e.g., -NO₂, -Cl) lower pKa of carboxylic acids by stabilizing deprotonation. Hammett plots correlate σ values with pKa shifts (linear free-energy relationship). For example, 4-nitro-substituted derivatives exhibit pKa ~2.5 vs. ~3.8 for unsubstituted analogs .
  • Experimental Validation : Use potentiometric titration in aqueous-organic solvents (e.g., 50% dioxane) to determine acidity constants .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. anti-inflammatory effects) be resolved?

  • Strategies :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the benzoic acid and thiazole moieties. For instance, 4-fluoro substitution enhances anti-inflammatory activity, while 3,5-dichloro derivatives show stronger enzyme inhibition .
  • Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and enzyme targets (e.g., COX-2 for salicylate analogs) .
    • Data Harmonization : Cross-reference IC₅₀ values with purity data (HPLC ≥95%) to exclude impurity-driven artifacts .

Q. What computational tools are effective for predicting reactivity and electronic properties of this compound?

  • DFT Applications :

  • Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Simulate IR and NMR spectra for comparison with experimental data .
    • Molecular Docking : Model interactions with biological targets (e.g., COX-2) using AutoDock Vina. Validate with in vitro assays .

Methodological Challenges and Solutions

Q. How can purity challenges in synthesis be addressed, particularly for intermediates prone to decomposition?

  • Purification : Use repeated recrystallization from NaOH/H₂O followed by acetic acid precipitation to remove unreacted diazonium salts .
  • Stability Testing : Store intermediates at –20°C under inert atmosphere to prevent oxidation .

Q. What strategies optimize yields in multi-step syntheses involving sensitive intermediates?

  • Stepwise Optimization :

  • Diazotization: Maintain pH <1 with H₂SO₄ to stabilize diazonium salts.
  • Coupling: Adjust pH to 8–9 with NaHCO₃ to enhance phenol reactivity .
    • Scale-Up Considerations : Use flow chemistry for diazotization to improve temperature control and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.